(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid

Catalog No.
S3471680
CAS No.
1096359-11-3
M.F
C9H12BNO2
M. Wt
177.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid

CAS Number

1096359-11-3

Product Name

(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

InChI

InChI=1S/C9H12BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11-13H,3-4,6H2

InChI Key

FKONQBUQRHSUKO-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(CCNC2)C=C1)(O)O

Canonical SMILES

B(C1=CC2=C(CCNC2)C=C1)(O)O
  • Building Block for Drug Discovery

    The tetrahydroisoquinoline core structure is present in various alkaloids with diverse pharmacological activities, including dopamine agonists, anticonvulsants, and antiarrhythmics []. 1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid can act as a valuable building block for synthesizing novel drug candidates containing this scaffold. By incorporating this molecule into larger structures through chemical reactions, researchers can explore new therapeutic possibilities [, ].

  • Probe for Protein-Protein Interactions

    Biomolecules containing the boronic acid functional group can be used as probes to study protein-protein interactions. The boronic acid group can reversibly bind to specific diol-containing functionalities on proteins, allowing researchers to investigate protein-protein interactions crucial for cellular processes []. While there's no current research specific to 1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid in this application, its structural features suggest potential for future exploration in this area.

The chemical reactivity of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid primarily involves:

  • Covalent Bond Formation: The boronic acid group can react with alcohols and sugars to form boronate esters. This reaction is crucial in the development of sensors and drug delivery systems.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds which are essential in organic synthesis.
  • Ligand Exchange Reactions: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

These reactions highlight its versatility in synthetic organic chemistry and materials science.

(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid has been studied for its potential biological activities. Research indicates that compounds with similar structures often exhibit various pharmacological effects:

  • Antitumor Activity: Some studies suggest that tetrahydroisoquinoline derivatives possess cytotoxic properties against cancer cell lines.
  • Neuroprotective Effects: The compound may have neuroprotective effects, potentially linked to its ability to modulate neurotransmitter systems.
  • Antimicrobial Properties: There is preliminary evidence indicating that it may exhibit antimicrobial activity against certain pathogens.

These biological activities make it a candidate for further investigation in drug discovery and development.

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid typically involves multi-step organic reactions:

  • Formation of Tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction using tryptamine or similar precursors.
  • Borylation Reaction: The introduction of the boronic acid group can be accomplished via a borylation reaction using boron reagents like boron trifluoride or bis(pinacolato)diboron in the presence of a catalyst.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid for research and application purposes.

(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid has several applications across different fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing bioactive compounds and drug candidates.
  • Chemical Sensors: Its ability to form complexes with diols makes it useful in developing sensors for detecting sugars and other biomolecules.
  • Materials Science: The compound can be utilized in creating functional materials due to its unique chemical properties.

These applications underscore its significance in both academic research and industrial contexts.

Research into the interaction profiles of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid reveals its potential as a versatile ligand. Interaction studies often focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition: Understanding its role as an inhibitor or modulator of specific enzymes can help elucidate its biological activity.

Such studies are crucial for assessing safety and efficacy in therapeutic applications.

Several compounds share structural similarities with (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Activity
1-Amino-2-boronobenzeneBoronic Acid DerivativeAnticancer properties
1-(Aminomethyl)-2-boronobenzeneBoronic Acid DerivativeNeuroprotective effects
5-Bromoindole boronic acidIndole Boronic AcidAntimicrobial activity
3-(Boronobenzyl)-pyridinePyridine Boronic AcidAntiviral properties

While all these compounds contain boron functionality and exhibit bioactivity, (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid's unique tetrahydroisoquinoline structure distinguishes it from others by potentially offering diverse interaction profiles and biological activities.

Dates

Modify: 2023-07-26

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